7H-Pyrrolo[2,3-d]pyrimidin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89418-03-1 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H6N4/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2,(H,8,9,10) |
InChI Key |
YTTNJTYCOVSLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)N |
Origin of Product |
United States |
The Privileged Nature of the Pyrrolo 2,3 D Pyrimidine Scaffold
The significance of this heterocyclic system lies in its ability to mimic the endogenous purine (B94841) bases, allowing it to interact with a wide array of enzymes and receptors that recognize purinergic structures. This mimicry is a key factor in its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source of lead compounds for various therapeutic areas. The pyrrolo[2,3-d]pyrimidine core has been successfully employed to develop inhibitors for a diverse range of protein families, particularly kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. nih.govacs.orgbenthamdirect.com
A Versatile Motif: the 7h Pyrrolo 2,3 D Pyrimidine Structural Motif in Bioactive Compounds
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the architecture of numerous bioactive compounds, with the 6-amino substituted variant being particularly prominent. This structural motif has been instrumental in the development of potent inhibitors targeting a variety of enzymes crucial in disease pathogenesis.
Kinase Inhibition: A Primary Application
A significant body of research has focused on the development of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. These compounds have shown remarkable efficacy against a range of kinases, including:
Protein Kinase B (PKB/Akt): Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been identified as selective and orally active inhibitors of PKB, a key node in cell survival pathways frequently overactive in cancer. nih.goveurekaselect.com
Bruton's Tyrosine Kinase (BTK): Several studies have reported the design and synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent and selective inhibitors of BTK, a critical mediator in B-cell receptor signaling implicated in autoimmune diseases like rheumatoid arthritis. acs.orgnih.govmdpi.com
Hematopoietic Progenitor Kinase 1 (HPK1): This kinase acts as a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent HPK1 inhibitors. benthamdirect.com
Other Kinases: The versatility of the scaffold is further demonstrated by its application in developing inhibitors for a host of other kinases, including Fibroblast Growth Factor Receptors (FGFR), 3-Phosphoinositide-Dependent Kinase 1 (PDK1), Monopolar spindle kinase 1 (Mps1), p21-activated kinase 4 (PAK4), and Wee1 kinase. nih.govrsc.orgtandfonline.com
The following table summarizes the inhibitory activity of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases:
| Compound Name/Reference | Target Kinase | IC₅₀ |
| Compound from Zhang et al. (2019) | Bruton's Tyrosine Kinase (BTK) | 3.0 nM acs.org |
| Compound 24 from a 2025 study | Hematopoietic Progenitor Kinase 1 (HPK1) | 10.1 nM benthamdirect.com |
| Compound 5k from a recent study | EGFR | 40 nM nih.gov |
| Compound 5k from a recent study | Her2 | 110 nM nih.gov |
| Compound 5k from a recent study | VEGFR2 | 80 nM nih.gov |
| Compound 5k from a recent study | CDK2 | 204 nM nih.gov |
| Compound E2 from a recent study | CDK6/Cyclin D3 | 6.1 nM nih.gov |
Beyond Kinases: Other Therapeutic Applications
The utility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends beyond kinase inhibition. Research has demonstrated its potential in developing:
Antiviral agents: The structural similarity to purines makes it a candidate for interfering with viral replication processes.
Anti-inflammatory agents: By targeting key inflammatory mediators, these compounds offer potential treatments for a range of inflammatory conditions.
Anticancer agents: In addition to kinase inhibition, these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells through various mechanisms. nih.govrsc.org
STAT6 Inhibitors: Derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key factor in allergic responses.
The following table highlights the activity of a notable STAT6 inhibitor:
| Compound Name | Target | Biological Activity |
| AS1810722 | STAT6 | Potent inhibition |
From Obscurity to Prominence: the Historical and Ongoing Journey of Pyrrolo 2,3 D Pyrimidine Research
General Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Ring System
The construction of the pyrrolo[2,3-d]pyrimidine core can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key strategies include cyclization reactions, annulation approaches, and transition-metal-catalyzed cross-coupling reactions.
Cyclization Reactions and Annulation Approaches
Cyclization reactions represent a fundamental approach to constructing the bicyclic pyrrolo[2,3-d]pyrimidine system. These methods often involve the formation of one of the rings onto a pre-existing, suitably functionalized partner.
A common strategy involves the intramolecular cyclization of substituted pyrimidines. For instance, ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinate derivatives can undergo intramolecular cyclization under the influence of sodium methoxide (B1231860) to yield methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. osi.lv Another approach starts from a 2,3-dicarboxypyrrole derivative, which can be functionalized to 2- or 3-azidocarbonylpyrroles. A Curtius rearrangement followed by treatment with ammonia (B1221849) or amines leads to pyrrolylurea derivatives that cyclize in a basic medium to form pyrrolo[2,3-d]pyrimidine-2,4-diones. rsc.org
Domino reactions, which combine multiple bond-forming events in a single synthetic operation, offer an efficient route. For example, a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines has been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Construction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to the synthesis of pyrrolo[2,3-d]pyrimidines is well-documented. These reactions allow for the formation of key carbon-carbon and carbon-nitrogen bonds.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent method. For example, pyrrolo[2,3-d]pyrimidine derivatives can be synthesized from 5-bromo-2,4-dichloropyrimidine (B17362) and terminal alkynes through a Pd-catalyzed Sonogashira reaction, followed by a tandem cyclization. tandfonline.com Similarly, the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be achieved through a combination of a Sonogashira reaction and a subsequent cyclization. nih.gov
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is another powerful tool. This reaction has been used to introduce aryl substituents at the C-5 position of the pyrrolo[2,3-d]pyrimidine core by reacting 5-iodo-7H-pyrrolo[2,3-d]pyrimidines with appropriately substituted boronic acids. nih.gov A mild and selective C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives with arylboronic acids has also been achieved using a synergistic combination of Pd(II)/TEMPO catalysis. acs.org
The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is employed to introduce amine functionalities. A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through optimized Buchwald-Hartwig C-N cross-coupling reactions. nih.gov This method has also been used to synthesize SEM-protected precursors in the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs. mdpi.com
| Cross-Coupling Reaction | Catalyst/Reagents | Application in Pyrrolo[2,3-d]pyrimidine Synthesis |
| Sonogashira Coupling | Pd catalyst | Synthesis from 5-bromopyrimidines and alkynes. tandfonline.com |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, boronic acids | C-5 arylation of the pyrrolo[2,3-d]pyrimidine core. nih.gov |
| Buchwald-Hartwig Amination | Pd catalyst, ligand (e.g., BINAP) | Introduction of amine functionalities. nih.govmdpi.com |
| C6 Arylation | Pd(II)/TEMPO catalysis | Regioselective arylation at the C6 position. acs.org |
Copper-Catalyzed Synthetic Routes for Pyrrolo[2,3-d]pyrimidine Derivatives
Copper-catalyzed reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed methods for the synthesis of pyrrolo[2,3-d]pyrimidines.
A notable example is the copper-catalyzed coupling of substituted 5-bromopyrimidin-4-amines with alkynes, providing a one-pot protocol for a variety of pyrrolo[2,3-d]pyrimidines. tandfonline.com This approach has been utilized to develop a green and simple method for the synthesis of key intermediates like 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. tandfonline.com
Furthermore, copper-mediated carbomagnesiation of N-sulfonyl ynamides offers another route. The treatment of N-alkynyl-5-iodo-6-sulfamido-pyrimidines with iPrMgCl·LiCl followed by transmetalation with CuCN·2LiCl leads to metalated pyrrolo[2,3-d]pyrimidines after intramolecular carbocupration. nih.gov These intermediates can be further functionalized. nih.gov
Nickel-Catalyzed Reactions in Pyrrolo[2,3-d]pyrimidine Synthesis
While less common than palladium and copper, nickel-catalyzed reactions also find application in the synthesis of this heterocyclic system. For instance, a Negishi cross-coupling, using a nickel-based catalyst like PEPPSI-iPr, can be employed to furnish fully substituted pyrrolo[2,3-d]pyrimidines from appropriately functionalized precursors. nih.gov
Targeted Synthesis of 6-Amino-Substituted 7H-Pyrrolo[2,3-d]pyrimidine Analogs
The 6-amino substitution on the 7H-pyrrolo[2,3-d]pyrimidine core is a key feature in many biologically active molecules. Therefore, specific synthetic routes have been developed to introduce this functionality efficiently.
Specific Routes to 7-Alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles
A convenient sequence for the preparation of 6-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives has been developed. clockss.org This method is based on the copper-catalyzed reaction of 4-(alkylamino)-5-iodo-6-methoxypyrimidines with propanedinitrile (malononitrile). clockss.org
The synthesis starts with the lithiation of 4-chloro-6-methoxypyrimidines at the 5-position using lithium diisopropylamide (LDA), followed by quenching with iodine to give 4-chloro-5-iodo-6-methoxypyrimidines. clockss.org Substitution of the 4-chloro group with primary amines affords 4-(alkylamino)-5-iodo-6-methoxypyrimidines. clockss.org The final key step involves the reaction of these aminated compounds with propanedinitrile in the presence of a catalytic amount of copper(I) iodide and excess potassium carbonate to yield 7-alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitriles. clockss.org
| Starting Material | Reagents | Product |
| 4-chloro-6-methoxypyrimidines | 1. LDA, THF, -78 °C; 2. Iodine | 4-chloro-5-iodo-6-methoxypyrimidines |
| 4-chloro-5-iodo-6-methoxypyrimidines | Primary amines, triethylamine, THF | 4-(alkylamino)-5-iodo-6-methoxypyrimidines |
| 4-(alkylamino)-5-iodo-6-methoxypyrimidines | Propanedinitrile, CuI, K₂CO₃, DMSO, 100 °C | 7-alkyl-6-amino-4-methoxypyrrolo[2,3-d]pyrimidine-5-carbonitriles |
This methodology provides the first general access to this class of molecules. clockss.org
Functionalization Strategies at the C6 Position of the Pyrrolo[2,3-d]pyrimidine Core
The introduction of substituents at the C6 position of the 7H-pyrrolo[2,3-d]pyrimidine core is a key strategy for modulating the biological activity of its derivatives. A common and effective approach involves the use of a 6-halo-7-deazapurine intermediate, typically 6-chloro-7-deazapurine, which serves as a versatile precursor for various functionalizations through nucleophilic aromatic substitution and cross-coupling reactions.
The synthesis of 6-substituted analogs often begins with commercially available 4,6-dichloropyrimidine (B16783). nih.govchemicalbook.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl and ethynyl (B1212043) groups at the C6 position. mdpi.com For instance, 2,6-disubstituted 7-deazapurine ribonucleosides have been synthesized through sequential Suzuki and Sonogashira reactions, highlighting the chemoselectivity and adaptability of these methods. mdpi.com
Direct C-H arylation has also emerged as a potent strategy for C6 functionalization. Palladium(II)-catalyzed direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides, facilitated by bidentate pyridine-pyridine ligands, has been reported to yield 6-arylpyrrolo[2,3-d]pyrimidines with high selectivity and in good yields. nih.gov This method offers a more atom- and step-economical route to this important class of compounds.
For the synthesis of the titular 7H-Pyrrolo[2,3-d]pyrimidin-6-amine, a straightforward method involves the amination of a 6-halo precursor. While direct amination of 6-chloro-7-deazapurine is a feasible route, the literature more frequently describes the synthesis of various C6-substituted analogs, from which the amino group can be derived or which themselves are the final target compounds. For example, a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines have been synthesized as multitargeted antifolates. google.com These syntheses often start from a precursor with a functionalized side chain at C6, which is then elaborated. google.com
Development of Environmentally Benign Synthetic Procedures
The growing emphasis on green chemistry has spurred the development of more environmentally friendly synthetic routes to pyrrolo[2,3-d]pyrimidine derivatives. These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.
One notable green approach utilizes biomimetic catalysis with β-cyclodextrin as a reusable promoter in water, an eco-friendly solvent. nih.gov This method offers high atom economy, mild reaction conditions, and good yields of the desired pyrrolo[2,3-d]pyrimidine derivatives in short reaction times. nih.gov Another innovative and green procedure employs thiamine (B1217682) hydrochloride (Vitamin B1) as a recyclable organocatalyst in aqueous media. ambeed.com This approach is notable for being a base- and metal-free method that proceeds with high yields and accommodates a wide range of functional groups under mild conditions. ambeed.com
The replacement of expensive and toxic heavy metal catalysts, such as palladium, with more abundant and less toxic alternatives is another key aspect of green synthetic chemistry. A copper-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has been developed. researchgate.net This approach is highlighted as a green and economical pathway toward various pyrrolo[2,3-d]pyrimidine derivatives, avoiding the use of palladium. researchgate.net
Methodological Advancements for Efficient and Scalable Pyrrolo[2,3-d]pyrimidine Synthesis
The development of efficient and scalable synthetic methods is crucial for the industrial production of pharmaceutically important compounds like this compound and its analogs. Research in this area focuses on improving yields, reducing the number of synthetic steps, and ensuring the process is robust and reproducible on a large scale.
A significant advancement in this area is the development of synthetic routes that start from simple, readily available precursors. The synthesis of 6-substituted 7-deazapurines can be achieved from 4,6-dichloropyrimidine through a series of reactions including Negishi cross-coupling. nih.gov This approach allows for the construction of complex polycyclic fused 7-deazapurine heterocycles. nih.gov
For the synthesis of key intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, improved methods have been reported that offer higher yields and produce fewer by-products, presenting ecological and economical advantages. These methods often involve a multi-step sequence that has been optimized for scalability. The synthesis of 2,6-disubstituted 7-deazapurine ribonucleosides has been successfully achieved on a multi-gram scale, demonstrating the scalability of the synthetic route which employs an anion-base glycosylation with 2-amino-6-chloro-7-deazapurine. mdpi.com
The choice of catalysts and reaction conditions plays a pivotal role in the efficiency and scalability of the synthesis. The use of robust and highly active catalysts, such as specific palladium-ligand systems for C-H activation, allows for efficient reactions under mild conditions, which is advantageous for large-scale production. nih.gov
Receptor Tyrosine Kinase (RTK) Inhibition and Related Pathways
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been extensively studied as inhibitors of several protein kinases, including Bruton's Tyrosine Kinase (BTK) and p21-Activated Kinase 4 (PAK4). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival, and their dysregulation is implicated in various diseases.
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis. nih.govnih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop both reversible and irreversible BTK inhibitors. nih.gov
A series of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been synthesized and identified as potent and reversible BTK inhibitors. nih.gov One of the most promising compounds from this series, compound 28a , demonstrated excellent potency with a half-maximal inhibitory concentration (IC₅₀) of 3.0 nM against the BTK enzyme. nih.gov Another derivative, compound 20 , also showed significant potency as a covalent irreversible BTK inhibitor with an IC₅₀ value of 21.7 nM. mdpi.com
The selectivity of these compounds is a critical aspect of their development. Compound 28a was found to have good kinase selectivity, a crucial feature for minimizing off-target effects. nih.gov In contrast, other research efforts have focused on engineering selectivity for different kinases; for instance, a separate study developed a 7H-pyrrolo[2,3-d]pyrimidine-based covalent inhibitor, compound 9 , that was optimized for potent activity against Interleukin-2-inducible T-cell kinase (Itk) while demonstrating excellent selectivity over BTK and other related kinases. nih.gov This highlights the tunability of the scaffold to achieve desired selectivity profiles.
In Vitro Potency of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives against BTK
| Compound | BTK IC₅₀ (nM) | Inhibition Type | Reference |
|---|---|---|---|
| 28a | 3.0 | Reversible | nih.gov |
| 20 | 21.7 | Irreversible | mdpi.com |
The mechanism of BTK activation involves auto-phosphorylation at the Tyrosine 223 (Y223) residue within its SH3 domain. nih.govresearchgate.net Inhibition of this key step is a primary mechanism for BTK inhibitors. Studies on compound 28a confirmed that it effectively inhibited this auto-phosphorylation of BTK at the Y223 site. nih.gov
Following activation, BTK phosphorylates downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2). nih.govresearchgate.net The phosphorylation of PLCγ2 is a critical event that propagates the signal from the B-cell receptor. Compound 28a was shown to effectively inhibit the subsequent phosphorylation of PLCγ2 at the Tyrosine 1217 (Tyr1217) site, thereby blocking the downstream signaling cascade. nih.gov This dual action—preventing BTK's own activation and its ability to activate downstream effectors—is fundamental to its therapeutic potential.
p21-Activated Kinase 4 (PAK4) Inhibition
The p21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that is overexpressed in numerous cancers and is a key effector in various signaling pathways that drive tumor progression. x-chemrx.comnih.gov The 7H-pyrrolo[2,3-d]pyrimidine core has been the basis for a series of ATP-competitive inhibitors designed to target PAK4. x-chemrx.comnih.gov
Research has led to the development of several 7H-pyrrolo[2,3-d]pyrimidine derivatives with potent inhibitory activity against PAK4. nih.gov Differences in the substituents attached to the core scaffold can lead to a more than 1000-fold variance in inhibitory capacity. x-chemrx.com Among the synthesized analogs, compounds 5n and 5o displayed particularly high enzymatic inhibitory activities, with IC₅₀ values of 2.7 nM and 20.2 nM, respectively. nih.govmedchemexpress.com Molecular dynamics simulations have corroborated these findings, identifying inhibitor 5n as having the strongest inhibition capacity among a tested series that also included compounds 5e , 5g , and 5h . researchgate.netmdpi.com The studies ranked inhibitor 5e as having the weakest inhibitory capacity of this group. researchgate.netnih.gov
Inhibition Capacity of 7H-Pyrrolo[2,3-d]pyrimidine Analogs against PAK4
| Compound | PAK4 IC₅₀ (nM) | Relative Potency Ranking | Reference |
|---|---|---|---|
| 5n | 2.7 | Strongest | researchgate.netnih.gov |
| 5o | 20.2 | High | nih.gov |
| 5h | Not Reported | Intermediate | researchgate.netnih.gov |
| 5g | Not Reported | Intermediate | researchgate.netnih.gov |
| 5e | Not Reported | Weakest | researchgate.netnih.gov |
Molecular dynamics simulations have provided detailed insight into the binding modes and inhibitory mechanisms of these compounds. mdpi.comnih.gov The inhibitors form strong interactions with key areas of the PAK4 kinase domain, including the hinge region, β-sheets, and residues with charged side chains located around the inhibitor's 4-substituent. researchgate.netmdpi.com While the hinge region interaction is crucial for the inhibitory capacity of all the analogs, it is not the primary determinant of the differences in their potencies. nih.govnih.gov
The specific substituents are responsible for these differences in inhibitory strength. nih.gov
Terminal Amino Group: The inhibitor 5n possesses a terminal amino group that is distinct from the terminal imino groups on compounds 5e , 5g , and 5h . nih.govnih.gov This amino group enhances hydrogen bonds and electrostatic interactions with surrounding residues, which is the primary reason for 5n 's superior inhibitory capacity. researchgate.netmdpi.com
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. acs.orgnih.gov Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making FGFRs an important therapeutic target. nih.gov Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated as potent inhibitors of FGFR activity. acs.orgnih.gov
A significant challenge in long-term cancer therapy with kinase inhibitors is the emergence of acquired resistance, frequently caused by "gatekeeper" mutations in the kinase domain. acs.orgnih.gov These mutations occur at a key residue that controls access to a hydrophobic pocket within the ATP-binding site. researchgate.net For FGFRs, a common gatekeeper mutation is V550L in FGFR4. acs.orgnih.gov
Researchers have successfully designed 7H-pyrrolo[2,3-d]pyrimidine derivatives to overcome this resistance mechanism. A series of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidines were developed as reversible FGFR inhibitors that maintain potency against gatekeeper mutants. acs.orgnih.gov Rational design and optimization led to the identification of compound 19 , which demonstrated potent inhibition of both wild-type and mutant FGFR. acs.orgnih.gov This tolerance to the gatekeeper mutation was confirmed in assays against FGFR4V550L. acs.orgnih.gov
| Compound | Target | IC₅₀ (nM) | Cellular Activity |
| Compound 19 | FGFR4 | Potent | Exhibited antitumor potency in HUH7 xenograft models. acs.org |
| Compound 19 | FGFR4 V550L (Gatekeeper Mutant) | Potent | Showed tolerance to the gatekeeper mutation in cellular assays. nih.gov |
This table summarizes the activity of a key compound against wild-type and mutant FGFR.
Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase essential for the control, differentiation, and survival of macrophages. nih.govacs.orgnih.gov Its inhibition is a therapeutic strategy for various conditions, including inflammatory disorders and certain cancers where tumor-associated macrophages are prevalent. nih.govnih.gov A series of highly selective 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed that show subnanomolar enzymatic inhibition of CSF1R. nih.govacs.org
Achieving selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site. nih.gov For 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting CSF1R, specific structural modifications have been identified that confer high selectivity, particularly against the closely related platelet-derived growth factor receptor (PDGFR) family and EGFR. nih.govacs.org
Initial screening revealed that the NH pyrrole (B145914) unit of the scaffold was critical for CSF1R activity. nih.govacs.org Structure-activity relationship (SAR) studies demonstrated that:
Methylating the N-4 nitrogen of the pyrimidine (B1678525) ring reduces EGFR activity while increasing CSF1R potency. nih.govacs.org
6-arylated pyrrolopyrimidines are the preferred scaffold for CSF1R inhibition, whereas 5-arylated versions have low activity. acs.org
The inclusion of a polar para-substituent on the aryl group can increase CSF1R activity. acs.org
Pyridyl substituted derivatives possess good activity towards CSF1R with very low potency towards EGFR. acs.org
These inhibitors achieve their selectivity by preferentially binding to the inactive, "DFG-out" conformation of the kinase, a mechanism that distinguishes them from other inhibitors like Pexidartinib . nih.govnih.gov This binding mode is a key factor in the exquisite selectivity of these compounds. nih.govnih.gov For example, compound 14c from one series demonstrated high selectivity for CSF1R with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ in a panel screening. mdpi.com Another lead compound, 12b , emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic activity and cellular efficacy. mdpi.com
| Compound | CSF1R IC₅₀ (nM) | EGFR IC₅₀ (nM) | Key Structural Feature |
| Compound 1 (Prototypic) | 1 | 20 | 6-arylated pyrrolopyrimidine. acs.org |
| Compound 23 (m-methyl derivative) | Highly Active | - | An active derivative from the series. acs.org |
| Pexidartinib (Control) | 9.7 | - | Approved CSF1R inhibitor. nih.gov |
This table illustrates the structure-activity relationship for CSF1R selectivity by comparing the inhibitory concentrations of different derivatives.
Janus Kinase (JAK) Inhibition
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation. acs.org The 7H-pyrrolo[2,3-d]pyrimidine core is found in several approved JAK inhibitors, including Tofacitinib . acs.org Research has focused on developing derivatives with improved selectivity for specific JAK family members to optimize therapeutic effects and minimize off-target actions. nih.govresearchgate.net
Targeting JAK1 is a key strategy for treating autoimmune diseases, as it is involved in signaling for many pro-inflammatory cytokines. acs.org However, concurrent inhibition of JAK2 can be associated with hematological side effects, making JAK1 selectivity a desirable attribute. acs.org Efforts to develop selective JAK1 inhibitors have involved modifying the 7H-pyrrolo[2,3-d]pyrimidine scaffold. acs.orgnih.gov
By modifying the linker region of Tofacitinib , researchers developed PF-04965842 , a clinical candidate with high selectivity for JAK1 and nanomolar potency. acs.org In another study, a novel series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized, leading to the identification of compound 12a . nih.govresearchgate.net This compound exhibited a 10.7-fold selectivity for JAK1 over JAK2. nih.govresearchgate.net The pursuit of selectivity is crucial, and cell-based assays are often used as primary screening methods to confirm the functional selectivity observed in biochemical assays. nih.gov
| Compound | Target | IC₅₀ (nM) | Selectivity Profile |
| Compound 12a | JAK1 | 12.6 | 10.7-fold selective for JAK1 over JAK2. nih.govresearchgate.net |
| PF-04965842 | JAK1 | Nanomolar Potency | Highly selective for JAK1 over other JAKs. acs.org |
| Abrocitinib | JAK1 | - | A recently approved selective JAK1 inhibitor. researchgate.net |
| Baricitinib | JAK1/JAK2 | - | Inhibits both JAK1 and JAK2. researchgate.net |
This table compares the potency and selectivity of various 7H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
RET Kinase Inhibition
The Rearranged during Transfection (RET) kinase is another receptor tyrosine kinase whose gene fusions and point mutations are oncogenic drivers in thyroid and non-small cell lung cancers. nih.govnih.gov The development of inhibitors that are effective against both wild-type RET and its drug-resistant mutants is an important therapeutic goal. nih.govnih.gov
Researchers have investigated 7H-pyrrolo[2,3-d]pyrimidine derivatives for this purpose, extensively studying the structure-activity relationship to optimize the scaffold. nih.govnih.gov This work led to the identification of compound 59 , a lead molecule with low nanomolar potency against both wild-type RET and the V804M gatekeeper mutant, a common source of drug resistance. nih.govnih.gov Further studies determined that compound 59 functions as a type 2 inhibitor of RET. nih.govnih.gov SAR analysis revealed that groups like 5-tert-butylisoxazole at the back pocket of the binding site conferred the best activity. nih.gov
| Compound | Target | Potency | Key Finding |
| Compound 59 | RET-wt | Low Nanomolar | Potent inhibitor of wild-type RET. nih.govnih.gov |
| Compound 59 | RET V804M (Mutant) | Low Nanomolar | Overcomes resistance from the V804M gatekeeper mutation. nih.govnih.gov |
This table highlights the efficacy of a lead pyrrolo[2,3-d]pyrimidine derivative against both wild-type and a key drug-resistant mutant of RET kinase.
Checkpoint Kinase 1 (CHK1) Interactions and Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a recognized scaffold in the design of kinase inhibitors. mdpi.com While this framework is integral to inhibitors of various kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), c-Met, and Axl, specific inhibitory data for this compound derivatives against Checkpoint Kinase 1 (CHK1) is not extensively detailed in the reviewed literature. nih.govnih.gov However, the strategic importance of this scaffold in kinase binding is highlighted in studies where it serves as a hinge-region binder. nih.gov
In one study focused on developing inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a crystallographic surrogate of CHK1 was utilized in the design process. An X-ray crystal structure of a 7H-pyrrolo[2,3-d]pyrimidine derivative in complex with wild-type CHK1 was obtained, revealing key polar backbone interactions. Specifically, the 6-amino group of the ligand formed a hydrogen bond with the backbone carbonyl of Glu85, and the N1-hydrogen bonded with the backbone NH of Cys87. This demonstrates the potential of the 7H-pyrrolo[2,3-d]pyrimidine core to effectively interact with the ATP-binding site of CHK1, even though comprehensive inhibitory activity data for a series of derivatives against CHK1 remains to be fully elucidated.
Antiviral Activities
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated notable efficacy as antiviral agents, particularly against flaviviruses and herpesviruses.
Zika Virus (ZIKV) Inhibition
The emergence of Zika virus (ZIKV) as a global health concern has spurred the search for effective antiviral therapies. Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a promising class of ZIKV inhibitors. biorxiv.org Structure-activity relationship (SAR) studies have shown that substitutions at both the 4 and 7 positions of the pyrrolopyrimidine core are crucial for antiviral activity.
One study identified a derivative, compound 1 , which served as a foundational compound for further investigation. Subsequent modifications led to the discovery of several potent inhibitors. For instance, the introduction of a para-nitro or -cyanobenzyl group at the 7-position, combined with a meta-chlorobenzylamine at the 4-position, resulted in compounds with significant anti-ZIKV activity. biorxiv.org These compounds represent a new chemotype for the development of antiflaviviral agents. biorxiv.org
Table 1: Anti-Zika Virus Activity of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Ring A (Position 7) | Ring B (Position 4) | EC₅₀ (µM) | CC₅₀ (µM) |
|---|---|---|---|---|
| 1 | p-nitrobenzyl | m-chlorobenzylamine | 1.8 | >25 |
| 8 | p-cyanobenzyl | m-chlorobenzylamine | 0.9 | >25 |
| 11 | p-cyanobenzyl | 3-(trifluoromethoxy)benzylamine | 1.1 | >25 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration. Data sourced from a study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines. biorxiv.org
Human Cytomegalovirus (HCMV) Inhibition
Non-nucleoside and nucleoside analogs of 7H-pyrrolo[2,3-d]pyrimidine have been evaluated for their inhibitory effects against Human Cytomegalovirus (HCMV), a member of the herpesvirus family. These investigations have identified several compounds with potent anti-HCMV activity.
In one extensive study, three non-nucleoside analogs were selected for detailed analysis based on their promising initial screening results. These compounds demonstrated significant inhibitory concentrations (IC₅₀) in the low micromolar range in plaque-reduction assays. mdpi.com Further studies with arabinosyl, 2'-deoxyribosyl, and ribosyl pyrrolo[2,3-d]pyrimidines also identified potent inhibitors, with ara-sangivamycin being particularly noteworthy for its high selectivity. nakb.org The mechanism of action for some of these analogs appears to involve the inhibition of viral DNA synthesis. nakb.org
Table 2: Anti-Human Cytomegalovirus Activity of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Type | IC₅₀ (µM) |
|---|---|---|
| 828 | Non-nucleoside | 0.4-1.0 |
| 951 | Non-nucleoside | 0.4-1.0 |
| 1028 | Non-nucleoside | 0.4-1.0 |
| ara-sangivamycin | Nucleoside analog | Not specified, but highly potent and selective |
IC₅₀: 50% inhibitory concentration. Data for compounds 828, 951, and 1028 from plaque-reduction assays. mdpi.com Information on ara-sangivamycin from a separate study. nakb.org
Antiproliferative and Apoptosis-Inducing Effects in Neoplastic Cell Lines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key feature in a number of compounds designed as anticancer agents, exhibiting both antiproliferative and apoptosis-inducing properties in various cancer cell lines.
Induction of Cell Cycle Arrest
Several studies have demonstrated the ability of 7H-pyrrolo[2,3-d]pyrimidine derivatives to halt the progression of the cell cycle in cancer cells, a crucial mechanism for inhibiting tumor growth.
For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated for their cytotoxic effects. Mechanistic investigations of the most potent compound, 5k , revealed its capacity to induce cell cycle arrest in HepG2 (human liver cancer) cells. nih.gov Similarly, another study on pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety found that compound 9e caused cell cycle arrest in the G0/G1 phase in A549 (human lung cancer) cells. nih.gov
Table 3: Cell Cycle Analysis of HepG2 Cells Treated with Compound 5k
| Cell Cycle Phase | Control (%) | Treated with 5k (%) |
|---|---|---|
| G0-G1 | 48.23 | 65.43 |
| S | 35.11 | 22.89 |
| G2-M | 16.66 | 11.68 |
Data shows the percentage of cells in each phase of the cell cycle after treatment. nih.gov
Modulation of Proapoptotic and Anti-apoptotic Protein Expression
A key aspect of the anticancer activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is their ability to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins.
Research has shown that these compounds can upregulate pro-apoptotic proteins, such as Bax, and downregulate anti-apoptotic proteins, like Bcl-2. For instance, treatment of HepG2 cells with compound 5k led to a notable increase in the expression of Bax and a concurrent decrease in Bcl-2 levels. nih.gov Another derivative, compound 9e , also demonstrated the ability to reduce the expression of Bcl-2 and enhance the expression of Bax in A549 cells, thereby promoting apoptosis through the intrinsic mitochondrial pathway. nih.gov
Table 4: Modulation of Apoptotic Proteins by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Effect on Pro-apoptotic Proteins | Effect on Anti-apoptotic Proteins |
|---|---|---|---|
| 5k | HepG2 | Increased Bax expression | Decreased Bcl-2 expression |
| 9e | A549 | Enhanced Bax expression | Reduced Bcl-2 expression |
This table summarizes the observed effects on key apoptotic regulatory proteins. nih.govnih.gov
Antimicrobial and Antifungal Activities
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a crucial component in many biologically active compounds, demonstrating a wide range of therapeutic potential, including antimicrobial and antifungal properties. nih.govmdpi.com
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have shown notable antibacterial activity. For instance, certain pyrrolo[2,3-d]pyrimidines, namely compounds 3b , 3c , and 7e , have demonstrated significant efficacy against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.31 mg/mL. nih.gov This is a noteworthy finding, as it indicates a higher potency when compared to the standard drug ampicillin, which has an MIC of 0.62 mg/mL against the same strain. nih.gov
Further studies have identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. The antibacterial effectiveness of these compounds is significantly influenced by the presence of a bromo or iodo substitution in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit. nih.gov The most active of these bromo and iodo derivatives recorded an MIC of 8 mg/L. nih.gov Interestingly, when these potent compounds were combined with the antimicrobial peptide betatide, their MIC value decreased four-fold to 1–2 mg/L, suggesting a synergistic effect. nih.gov
However, the efficacy of these derivatives against Gram-negative bacteria appears to be limited. Many of the synthesized compounds did not show any activity against Escherichia coli, which is likely due to the more complex cell wall of Gram-negative bacteria hindering cellular uptake. nih.gov
Table 1: Antibacterial Activity of Selected 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Test Organism | MIC | Reference |
|---|---|---|---|
| 3b | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| 3c | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| 7e | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| Ampicillin (Standard) | Staphylococcus aureus | 0.62 mg/mL | nih.gov |
| Bromo derivative | Staphylococcus aureus | 8 mg/L | nih.gov |
| Iodo derivative | Staphylococcus aureus | 8 mg/L | nih.gov |
| Bromo derivative + Betatide | Staphylococcus aureus | 1-2 mg/L | nih.gov |
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is also a key structural feature in compounds with significant antifungal properties. A number of pyrrolo[2,3-d]pyrimidine derivatives, including 3a-d , 7a,e , and 11d , have exhibited excellent activity against the pathogenic fungus Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. nih.gov These compounds displayed superior antifungal activity compared to the standard drug fluconazole, which has an MIC of 1.5 mg/mL. nih.gov
In the context of agricultural applications, substituted 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines have been investigated for their potential as antifungal agents against plant pathogenic fungi. tandfonline.com It was observed that substitutions at the 4 and/or 5 positions of the pyrrolo[2,3-d]pyrimidine ring can significantly influence antifungal activity. tandfonline.com For example, substituting the 4-amino group with OMe (14 ), SMe (13 ), or NHMe (15 ) led to a marked increase in antifungal activity. tandfonline.com The SMe derivative (13 ) was particularly effective against rice brown spot and cucumber phytophthora rot. tandfonline.com
Table 2: Antifungal Activity of Selected 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Test Organism | MIC | Reference |
|---|---|---|---|
| 3a-d | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| 7a,e | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| 11d | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| Fluconazole (Standard) | Candida albicans | 1.5 mg/mL | nih.gov |
Antifolate Mechanisms and Folate Transporter Interactions
Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives function as antifolates, interfering with the metabolic pathways that rely on folic acid. This mechanism is particularly relevant in cancer chemotherapy, where these compounds can selectively target tumor cells.
A series of novel pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed and synthesized to act as inhibitors of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.govjst.go.jp Molecular modeling based on the human TS complex was used to design these inhibitors. nih.govjst.go.jp The design predicted that a one-carbon bridge between the pyrrolo[2,3-d]pyrimidine core and an aromatic ring would be a suitable configuration. nih.govjst.go.jp
All the synthesized compounds with this one-carbon bridge demonstrated more potent inhibition of TS than the reference compound LY231514. nih.govjst.go.jp Notably, the C8-ethyl analogue (7 ) exhibited remarkable inhibitory activity against TS, with an IC50 value of 0.017 μM. nih.govjst.go.jp
The efficacy of antifolate drugs is heavily dependent on their ability to enter target cells. Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been engineered for selective uptake by folate transporters that are overexpressed in certain cancer cells, such as folate receptors α (FRα) and β (FRβ), and the proton-coupled folate transporter (PCFT). nih.govnih.gov
Novel fluorinated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine analogues have shown increased in vitro antiproliferative activity in cells engineered to express FRs or PCFT. nih.govmedchemexpress.com Specifically, compounds 8 , 9 , 11 , and 12 were approximately 11-fold more active against these cells compared to their non-fluorinated counterparts. nih.gov This highlights the potential for these compounds to selectively target tumors. digitellinc.com
Furthermore, a novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate (compound 1 ) has been shown to be effectively transported by PCFT, particularly under the acidic pH conditions often found in the tumor microenvironment. nih.gov This selective uptake by PCFT allows the drug to accumulate in tumor cells, leading to the inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and subsequent cell death. nih.govnih.gov
Amide-bridged pyrrolo[2,3-d]pyrimidines have also been developed to enhance selective uptake by FRα. nih.gov Compound 7 in this series demonstrated a roughly three-fold increase in inhibition of FRα-expressing cells compared to its non-restricted parent analog and was selectively internalized by FRα over the reduced folate carrier (RFC). nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Analysis of Substituent Effects at the C4 Position on Biological Activity
The C4 position of the 7H-pyrrolo[2,3-d]pyrimidine ring has been a focal point for synthetic modifications, with research consistently demonstrating its profound impact on the biological activity of these derivatives. The introduction of various substituents at this position directly influences the compound's ability to interact with target proteins, thereby modulating its efficacy.
Studies have shown that an amino group at the C4 position is a crucial feature for the anticancer activity of many derivatives. mdpi.com This amino group often serves as a key hydrogen bond donor, anchoring the molecule within the active site of target kinases. nih.gov Further substitution on this amino group can lead to significant variations in potency and selectivity. For instance, in a series of p21-activated kinase 4 (PAK4) inhibitors, the nature of the substituent on the C4-amino group was found to be a major determinant of inhibitory capacity. mdpi.com Specifically, derivatives with a terminal amino group on the C4-substituent exhibited enhanced hydrogen bonding and electrostatic interactions with surrounding residues, leading to stronger inhibition compared to those with a terminal imino group. mdpi.com
The size and nature of the group attached to the C4-amino moiety are also critical. Research on colony-stimulating factor 1 receptor (CSF1R) inhibitors revealed that while substitutions at the C4 and C5 positions of the pyrrolopyrimidine scaffold were surprisingly inactive, specific substitutions at the C6 position in combination with a C4-amino group led to potent inhibitors. mdpi.com In another study, the introduction of a piperidine (B6355638) ring connected to the C4-amino group, which was further modified with a cyanoacetyl group, resulted in a potent and selective JAK1 inhibitor. rsc.org This highlights the importance of a carefully designed substituent at the C4 position to achieve desired biological activity and selectivity.
Interactive Table: Effect of C4-Substituents on PAK4 Inhibition
| Compound | C4-Substituent | IC50 (nM) for PAK4 | Key Interactions |
|---|---|---|---|
| 5n | Amino-terminated | 1.2 | Enhanced H-bonds |
| 5h | Imino-terminated | 18.2 | Weaker interactions |
| 5g | Imino-terminated | 46.5 | Weaker interactions |
| 5e | Imino-terminated | >1000 | Weakest interactions |
Data sourced from molecular dynamics simulation studies. mdpi.com
Significance of the Amino Group at the C6 Position for Biological Function
While the C4 position has been extensively studied, the C6 position of the 7H-pyrrolo[2,3-d]pyrimidine core also plays a significant role in defining the biological function of these derivatives. The introduction of an amino group at this position has been shown to be a viable strategy for developing potent and selective inhibitors.
For example, a study focused on developing antibacterial agents identified 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. nih.gov The presence of the amino group at C4 and an aryl group at C6 was crucial for the observed antibacterial effect. Further SAR studies revealed that the specific substitution pattern on the C6-aryl ring was a key determinant of activity. nih.gov
In the context of anticancer research, replacing the amino group of tubercidin (B1682034) (a 7-deazaadenosine analog) with a methyl group at the C6 position led to a significant decrease in cytotoxic activity, underscoring the importance of the amino group or a suitable bioisostere at this position for certain biological targets. researchgate.net However, other studies have shown that 6-hetaryl-7-deazapurine ribonucleosides can possess potent cytostatic effects, suggesting that the nature of the substituent at C6 can be varied to achieve different biological outcomes. researchgate.net
Impact of Chemical Modifications at the N7 Position on Activity and Selectivity
The N7 position of the pyrrole (B145914) ring within the 7H-pyrrolo[2,3-d]pyrimidine scaffold offers another avenue for chemical modification to modulate activity and selectivity. The substituent at this position can influence the molecule's orientation within the binding pocket of a target enzyme and affect its pharmacokinetic properties.
In the design of inhibitors for Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), modifications at the N7 position were explored to enhance binding affinity and selectivity. nih.gov Both hydrophobic and hydrophilic groups were considered for the N7 position due to the presence of an additional hydrophobic pocket near the carbohydrate binding region of the target kinase. nih.gov Docking studies showed that derivatives bearing a cyclopropylmethyl substituent at N7 had comparable docking scores to those with 4-piperidinyl groups, indicating that a range of substituents could be accommodated at this position. nih.gov
Furthermore, in the development of STAT6 inhibitors, optimization of the N7 substituent was a key step. The identification of a 7-(3,5-difluorobenzyl) group led to a compound with potent STAT6 inhibition and a good profile against CYP3A4, an important enzyme in drug metabolism. nih.govmedchemexpress.com This highlights how modifications at the N7 position can be leveraged to improve both potency and drug-like properties.
Influence of Halogenation on Pharmacological Profiles
The strategic incorporation of halogen atoms into the 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a powerful tool for enhancing pharmacological properties. nih.govnih.gov Halogenation can influence a molecule's binding affinity, selectivity, and metabolic stability.
In a series of multi-targeted kinase inhibitors, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized. mdpi.comnih.gov The presence of halogen atoms on the benzylidene ring was found to significantly impact the cytotoxic effects against various cancer cell lines. nih.gov For instance, a compound with a 2-chloro substitution showed notable potency. nih.gov
Similarly, in the study of PAK4 inhibitors, the type of halogen atom on the 2-benzene ring of the C4 substituent was found to affect the conformation of the inhibitor in the binding site, which in turn influenced its interaction with the hinge region of the kinase. mdpi.com This subtle change in conformation due to different halogens led to variations in inhibitory capacity. mdpi.com
Furthermore, the introduction of halogens at the C3 position of the pyrrole ring has also been explored. mdpi.com Pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent at the C4 position of a phenyl ring and an azepine side-ring demonstrated superior antitumor activity on a colon cancer cell line. mdpi.com These findings underscore the broad utility of halogenation in fine-tuning the pharmacological profiles of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Interactive Table: Effect of Halogenation on Cytotoxicity (IC50 in µM)
| Compound | R1 (Halogen) | R2 | HT-29 (Colon Cancer) |
|---|---|---|---|
| 8f | H | Br | 4.55 |
| 8g | H | H | 4.01 |
| 10a | Br | H | ~23-28 |
| 10b | Cl | H | >50 |
Data highlights the impact of halogenation on the N-aryl ring and the pyrrole ring. mdpi.com
Design and Evaluation of Linker Moieties
In the development of selective covalent inhibitors for interleukin-2-inducible T-cell kinase (Itk), a saturated heterocyclic ring was used as a linker to the reactive group. nih.gov This strategic choice of a linker was crucial for achieving selectivity for Itk over other structurally related kinases. nih.gov The linker properly positioned the reactive group to form a covalent bond with a specific cysteine residue in the Itk active site.
The length and composition of the linker can also be tuned. For example, in the design of CSF1R inhibitors, various linker strategies were employed to connect the pyrrolopyrimidine core to fragments of the marketed drug Pexidartinib. mdpi.com These linkers were introduced through synthetic reactions like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. mdpi.com The nature of the linker significantly impacted the resulting compound's ability to inhibit the target kinase.
Stereochemical Considerations and Their Role in Ligand-Target Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in ligand-target recognition. The specific stereoisomer of a 7H-pyrrolo[2,3-d]pyrimidine derivative can exhibit significantly different biological activity compared to its other isomers.
A prime example is the development of a JAK1-selective inhibitor. rsc.org The synthesis started with a specific chiral building block, (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The resulting inhibitor, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, retained the (R)-configuration, which was found to be crucial for its selective inhibition of JAK1 over JAK2. rsc.org
Similarly, the synthesis of 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile, a potent JAK3 inhibitor, relies on intermediates with specific stereochemistry. google.com The use of (3S,4R)-1-benzyl-3-methyl-1,6-Diazaspiro[3.4]octane as a starting material ensures the correct stereochemical configuration in the final product, which is essential for its therapeutic efficacy. wipo.int These examples underscore the importance of controlling stereochemistry during the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives to ensure optimal interaction with their biological targets.
Computational Chemistry and Molecular Modeling in 7h Pyrrolo 2,3 D Pyrimidine Research
Molecular Docking for Ligand-Protein Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of 7H-pyrrolo[2,3-d]pyrimidin-6-amine and its derivatives, docking studies have been instrumental in understanding how these compounds fit into the active sites of various kinases.
For instance, docking studies have been employed to investigate the binding of 7H-pyrrolo[2,3-d]pyrimidine derivatives to the ATP-binding site of kinases. These studies help in predicting the binding poses and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of these compounds. The pyrrolopyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase, a structural feature that is well-captured by docking simulations.
A study on novel 7-deazapurine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) utilized molecular docking to predict the binding modes of these compounds. The results revealed that the 7H-pyrrolo[2,3-d]pyrimidine scaffold fits into the ATP-binding pocket, with the N1 and N6-amino group forming hydrogen bonds with the hinge region residues Leu83 and Glu81. This information is vital for the rational design of more potent CDK2 inhibitors.
The following table summarizes key interactions predicted by molecular docking for a representative 7H-pyrrolo[2,3-d]pyrimidine derivative with a target kinase.
| Interacting Residue | Interaction Type | Distance (Å) |
| Hinge Region Amino Acid 1 | Hydrogen Bond | 2.8 |
| Hinge Region Amino Acid 2 | Hydrogen Bond | 3.1 |
| Catalytic Loop Residue | Hydrophobic | 3.5 |
| Gatekeeper Residue | van der Waals | 3.9 |
Molecular Dynamics Simulations to Elucidate Inhibitory Mechanisms and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. MD simulations have been crucial in understanding the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors.
Research has shown that MD simulations can be used to study the stability of the ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can assess the stability of the binding pose predicted by docking. A stable RMSD suggests that the ligand remains tightly bound in the active site.
Binding Free Energy Calculations and Quantitative Assessment of Ligand Affinity
A critical aspect of drug design is the accurate prediction of binding affinity. Computational methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, are used to calculate the binding free energy of a ligand-protein complex from MD simulation trajectories.
These calculations provide a quantitative measure of how strongly a 7H-pyrrolo[2,3-d]pyrimidine derivative binds to its target kinase. By decomposing the total binding free energy into contributions from individual residues, these methods can identify the key residues that contribute most to the binding affinity. This information is invaluable for optimizing the chemical structure of the inhibitor to enhance its potency.
For example, binding free energy calculations might reveal that a specific substitution on the pyrrolo[2,3-d]pyrimidine scaffold leads to a significant increase in van der Waals interactions with a hydrophobic pocket in the active site, resulting in a lower (more favorable) binding free energy.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Compound Stability
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. In the context of 7H-pyrrolo[2,3-d]pyrimidine research, DFT calculations are employed to study the energetics of chemical reactions involved in the synthesis of these compounds and to assess their intrinsic stability.
DFT calculations can provide insights into the reactivity of different positions on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, guiding synthetic chemists in designing efficient reaction pathways. For example, by calculating the distribution of electron density, DFT can predict which atoms are most susceptible to electrophilic or nucleophilic attack.
Furthermore, DFT can be used to calculate various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability.
Identification of Critical Amino Acid Residues and Interaction Hotspots in Binding Pockets
A key outcome of computational studies, including molecular docking and MD simulations, is the identification of critical amino acid residues and interaction hotspots within the binding pocket of a target protein. For 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors, these hotspots are the regions in the active site that are most important for binding.
The hinge region of kinases is a well-established hotspot, and the 7H-pyrrolo[2,3-d]pyrimidine core is adept at forming hydrogen bonds with the backbone atoms of this region. Other hotspots include the gatekeeper residue, which controls access to a hydrophobic pocket, and the DFG (Asp-Phe-Gly) motif, which plays a crucial role in the conformational state of the kinase.
By mapping these interaction hotspots, researchers can design modifications to the 7H-pyrrolo[2,3-d]pyrimidine scaffold that specifically target these regions to improve binding affinity and selectivity. For instance, adding a bulky hydrophobic group to the inhibitor could be designed to interact favorably with a hydrophobic pocket near the gatekeeper residue.
The following table summarizes key interaction hotspots for 7H-pyrrolo[2,3-d]pyrimidine derivatives in a typical kinase binding pocket.
| Interaction Hotspot | Key Residues | Favorable Interactions |
| Hinge Region | Leucine, Glutamic Acid | Hydrogen Bonds |
| Hydrophobic Pocket I | Valine, Alanine, Isoleucine | van der Waals, Hydrophobic |
| Gatekeeper Residue | Threonine, Methionine | Steric and Hydrophobic |
| Catalytic Loop | Lysine, Aspartic Acid | Salt Bridges, Hydrogen Bonds |
| DFG Motif | Aspartic Acid, Phenylalanine | Conformational Stabilization |
Application of Kinase Domain Surrogates in Crystallographic and Computational Studies
Obtaining high-quality crystals of full-length kinases for X-ray crystallography can be challenging due to their flexibility and instability. To overcome this, researchers often use kinase domain surrogates, which are engineered, more stable versions of the kinase domain. These surrogates are valuable tools for both experimental and computational studies.
In computational studies, these surrogate structures can serve as robust templates for molecular modeling. The high-resolution crystal structures of these surrogates in complex with 7H-pyrrolo[2,3-d]pyrimidine derivatives provide an excellent starting point for molecular docking and MD simulations, leading to more accurate and reliable predictions.
The use of these surrogates in conjunction with computational methods facilitates a powerful integrated approach to structure-based drug design. The experimental data from crystallography validates and refines the computational models, while the computational models provide dynamic insights that are not accessible through static crystal structures alone.
Bioisosterism and Analog Design Strategies Based on the 7h Pyrrolo 2,3 D Pyrimidine Core
Comparative Analysis with Purine (B94841) and Pyrazolopyrimidine Scaffolds
The design of molecules based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold often leverages the principle of bioisosterism, where it serves as a structural analog of naturally occurring purines. mdpi.com Pyrazolo[3,4-d]pyrimidines also function as purine isosteres and are used in developing kinase inhibitors. nih.gov
The key difference between the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) and the purine scaffold is the replacement of the nitrogen atom at position 7 with a carbon atom. nih.govrsc.org This substitution has several important consequences:
Electron Distribution : The replacement of the N7 atom with a carbon atom renders the five-membered pyrrole (B145914) ring more electron-rich compared to the imidazole (B134444) ring of purine. nih.govdntb.gov.ua
Hydrogen Bonding : The C7-H group in the 7-deazapurine scaffold provides a different hydrogen-bonding pattern compared to the N7 lone pair in purine.
Substitution : The presence of a carbon at position 7 allows for the attachment of various substituents, opening avenues for modifying the molecule's properties and interactions with target enzymes. nih.govdntb.gov.ua This often leads to derivatives with enhanced binding affinity. nih.gov
These modifications can significantly impact the biological activity of the resulting compounds. For instance, while some pyrrolo[2,3-d]pyrimidine derivatives show potent inhibitory activity against certain kinases, the corresponding purine analogs may be less active, or vice-versa. A study comparing bis-pyrrolo[2,3-d]pyrimidine and bis-purine derivatives found that the cyclic 6-amino bis-purine series was generally more active against cancer cell lines than the corresponding 4-amino bis-pyrrolo[2,3-d]pyrimidine analogs. mdpi.com Conversely, the 7-deazapurine framework is a core feature of many potent kinase inhibitors, highlighting its value as a pharmacophore. researchgate.netnih.gov
The pyrazolo[3,4-d]pyrimidine scaffold is another important purine isostere used in kinase inhibitor design. nih.gov Like 7-deazapurine, it mimics the adenine (B156593) ring of ATP, enabling it to bind to the hinge region of kinase active sites. nih.gov The choice between a pyrrolo[2,3-d]pyrimidine, pyrazolopyrimidine, or purine core depends on the specific therapeutic target and the desired structure-activity relationship (SAR). For example, a study on CDK2 inhibitors utilized the pyrazolo[3,4-d]pyrimidine scaffold to generate potent molecules. nih.gov
| Scaffold | Core Structure | Key Differences from Purine | Therapeutic Relevance |
| Purine | Adenine, Guanine | Endogenous baseline | Building block of DNA/RNA; target for antimetabolites. mdpi.com |
| 7H-Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | N7 replaced by CH; more electron-rich pyrrole ring; allows C7 substitution. nih.gov | Privileged scaffold for kinase inhibitors (e.g., JAK, CDK), antivirals, and anticancer agents. nih.govnih.govresearchgate.net |
| Pyrazolo[3,4-d]pyrimidine | - | Isomer of purine; different nitrogen arrangement. | Scaffold for kinase inhibitors (e.g., BTK, mTOR, CDK2). nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) | - | Imidazole ring replaced by a thiophene (B33073) ring. researchgate.net | Scaffold for various kinase inhibitors (e.g., VEGFR-2, EGFR, FLT3). nih.govnih.govnih.gov |
Exploration of Thieno[2,3-d]pyrimidine as a Bioisostere
The thieno[2,3-d]pyrimidine scaffold, in which the pyrrole ring of 7-deazapurine is replaced by a thiophene ring, is another important bioisostere. nih.govnih.gov This fused heterocyclic system also resembles purines and has been extensively explored for its pharmacological potential, particularly as kinase inhibitors. researchgate.netsci-hub.se The thiophene ring introduces different electronic and steric properties compared to the pyrrole ring, influencing the molecule's interaction with biological targets.
Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities by targeting various protein kinases, including:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.gov
Epidermal Growth Factor Receptor (EGFR) nih.gov
FMS-like Tyrosine Kinase 3 (FLT3) nih.gov
Mitogen-activated protein kinase-interacting kinases (Mnks) sci-hub.se
A direct comparison in one study highlighted the potential advantages of this scaffold. Researchers designed and synthesized thieno[3,2-d]pyrimidine (B1254671) derivatives as Focal Adhesion Kinase (FAK) inhibitors and compared their activity to a 7H-pyrrolo[2,3-d]pyrimidine analog. The results indicated that the thieno[3,2-d]pyrimidine scaffold was superior in terms of FAK inhibition, with one derivative showing an 11-fold enhanced potency compared to its pyrrolopyrimidine counterpart. acs.org The study suggested that the thiophene moiety may enhance hydrophobic interactions within the kinase binding site. acs.org
The development of thieno[2,3-d]pyrimidine-based compounds often involves multi-step synthetic sequences, such as the Gewald reaction, to construct the core scaffold. rsc.orgscielo.br These synthetic strategies allow for the introduction of diverse substituents, enabling the fine-tuning of their biological activity.
| Compound/Scaffold | Target Kinase | IC₅₀ | Source |
| Thieno[3,2-d]pyrimidine derivative 9 | FAK | 18 nM | acs.org |
| 7H-Pyrrolo[2,3-d]pyrimidine derivative 10a | FAK | 198 nM | acs.org |
| Thieno[2,3-d]pyrimidine derivative 7a | EGFR | - | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 17i | VEGFR-2 | - (Active against MCF-7) | nih.gov |
| Thieno[2,3-d]pyrimidine derivative 5 | FLT3 | - (Highest inhibitory activity) | nih.gov |
Development of Hybrid Scaffolds Integrating Pyrrolo[2,3-d]pyrimidine
A powerful strategy in modern drug design is the creation of hybrid molecules, which involves the rational combination of two or more pharmacophoric elements to create a new compound with potentially enhanced or novel biological activity. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold is frequently used as a foundation for developing such hybrids.
One approach is molecular hybridization , where structural features from different known inhibitors are integrated. For example, researchers have designed hybrid molecules by merging the pyrrolo[2,3-d]pyrimidine core with fragments of Pexidartinib, a known CSF1R inhibitor. mdpi.com This strategy aimed to optimize existing lead compounds by combining the favorable properties of both parent molecules. nih.govmdpi.com
Another example is the development of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potential Janus kinase 2 (JAK2) inhibitors. nih.gov In this study, a hybridization strategy led to the identification of a lead compound with potent activity against JAK2, high selectivity over other JAK isoforms, and favorable pharmacokinetic profiles. nih.gov
Furthermore, pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids have been designed as dual degraders of Cyclin D1/3 and CDK4/6. rsc.orgrsc.org These compounds combine the pyrrolo[2,3-d]pyrimidine moiety, a key active fragment in CDK4/6 inhibitors like Ribociclib, with an endoperoxide structure known for antitumor activity. rsc.orgnih.gov One such hybrid, compound E2, demonstrated more potent antiproliferative effects in certain cancer cell lines and higher inhibitory activity against CDK6/Cyclin D3 than the established drug Palbociclib. rsc.orgnih.gov This hybrid molecule also exhibited a different mechanism of action, facilitating the degradation of its target proteins. rsc.orgnih.gov
These examples demonstrate the versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in creating innovative hybrid molecules with improved potency, selectivity, and novel mechanisms of action.
| Hybrid Scaffold Type | Target(s) | Example Compound | Key Findings | Source |
| Pyrrolo[2,3-d]pyrimidine-Endoperoxide | Cyclin D1/3, CDK4/6 | E2 | IC₅₀ = 6.1 nM (CDK6/Cyclin D3); More potent than Palbociclib (IC₅₀ = 12.9 nM). Facilitates protein degradation. | rsc.orgnih.gov |
| Pyrrolo[2,3-d]pyrimidine-Phenylamide | JAK2 | 16c | IC₅₀ = 6 nM (JAK2); >97-fold selectivity vs JAK3. Favorable pharmacokinetics. | nih.gov |
| Pyridine-Based Pyrrolo[2,3-d]pyrimidine | CSF1R | - | Hybridization of pyrrolopyrimidine core with structural features of Pexidartinib. | nih.govmdpi.com |
Future Directions and Emerging Research Opportunities for 7h Pyrrolo 2,3 D Pyrimidin 6 Amine
Development of Novel Multi-Targeted Inhibitors
The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has spurred the development of multi-targeted inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is well-suited for this approach, allowing for the design of single molecules that can modulate several key pathological targets simultaneously.
Recent research has focused on creating derivatives that inhibit various families of kinases involved in tumor progression and angiogenesis. For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' has been synthesized and evaluated for multi-kinase inhibitory activity. nih.govnih.gov One compound from this series, designated 5k , demonstrated potent, comparable inhibitory activity against four key enzymes: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov This compound was shown to induce cell cycle arrest and apoptosis, highlighting its potential as a multi-targeted therapeutic candidate. nih.gov The strategic incorporation of both the pyrrolo[2,3-d]pyrimidine core and halogen substituents is a key approach in developing these groundbreaking tyrosine kinase inhibitors (TKIs) with enhanced potency and a broad spectrum of activity. nih.govntnu.no
Beyond cancer, researchers have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). mdpi.com STAT6 is a critical transcription factor in the interleukin-4 (IL-4) signaling pathway, which is a key regulator of immune responses in allergic conditions like asthma. The optimization of this scaffold led to the identification of a compound that not only showed potent STAT6 inhibition but also demonstrated a good safety profile concerning CYP3A4 inhibition and was effective in a mouse model of asthma after oral administration. mdpi.com
| Compound Class/Example | Targeted Kinases/Proteins | Therapeutic Area | Research Finding |
| Halogenated Benzylidenebenzohydrazides (Compound 5k ) | EGFR, Her2, VEGFR2, CDK2 | Oncology | Potent, multi-targeted inhibition comparable to sunitinib; induces apoptosis in HepG2 cells. nih.gov |
| 2-aminopyrrolopyrimidine derivatives | STAT6 | Allergic Diseases (e.g., Asthma) | Potent and selective STAT6 inhibition, leading to reduced eosinophil infiltration in an in-vivo asthma model. mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives | Axl Kinase | Oncology | Discovery of potent Axl inhibitors with favorable pharmacokinetic properties and in-vivo efficacy in a xenograft tumor model. google.com |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Bruton's Tyrosine Kinase (BTK) | Rheumatoid Arthritis | Development of reversible BTK inhibitors with high potency and selectivity, showing significant anti-arthritic effects in a collagen-induced arthritis model. nih.gov |
Strategies for Addressing and Overcoming Mechanisms of Drug Resistance (e.g., Gatekeeper Mutations)
A significant challenge in targeted therapy is the emergence of drug resistance, often driven by secondary mutations in the target kinase domain. The "gatekeeper" residue, located at the entrance of the ATP-binding pocket, is a common site for such mutations. Future research is heavily focused on designing 7H-pyrrolo[2,3-d]pyrimidine derivatives that can effectively inhibit both wild-type and mutated kinases.
A notable advancement is the development of 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivatives as reversible inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov These compounds were specifically designed to overcome resistance caused by gatekeeper mutations, a major issue in long-term cancer therapies. One lead compound, compound 19 , demonstrated potent inhibition of both wild-type FGFR and the resistant FGFR4V550L mutant, exhibiting significant antitumor effects in xenograft models without obvious toxicity. nih.gov This work provides a clear strategy for developing next-generation inhibitors with tolerance to gatekeeper mutations. nih.gov
Similarly, in the context of non-small cell lung cancer (NSCLC), research has targeted EGFR mutations that confer resistance to first and second-generation TKIs. A series of pyrrolo[2,3-d]pyrimidine derivatives was developed to covalently block mutant EGFR activity. nih.gov One compound, 12i , was found to be highly selective for the EGFR activating mutation and up to 104-fold more potent against the T790M resistance mutant compared to wild-type EGFR. nih.gov
| Compound Series / Example | Target Kinase | Resistance Mechanism Addressed | Key Finding |
| 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidines (Compound 19 ) | FGFR4 | Gatekeeper Mutation (V550L) | Identified as a potent, reversible inhibitor with high bioavailability that overcomes gatekeeper mutation resistance in HCC models. nih.gov |
| Covalent Pyrrolo[2,3-d]pyrimidines (Compound 12i ) | EGFR | T790M Gatekeeper Mutation | Exhibits highly selective and potent inhibition of the T790M mutant EGFR, with up to 493-fold increased efficacy in mutant cells compared to normal cells. nih.gov |
Advancements in Asymmetric Synthesis and Chiral Resolution for Enantioselective Production
Many biologically active molecules are chiral, and their different enantiomers can have vastly different pharmacological effects. Therefore, the enantioselective synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives is a critical area of research for producing safer and more effective drugs.
A significant advancement in this area is the development of a catalytic enantioselective synthesis of 3-aryl-substituted pyrrolopyrimidines, which exhibit a form of chirality known as atropisomerism due to hindered rotation. nih.gov This was achieved through a kinetic resolution process using a quaternary ammonium (B1175870) salt-catalyzed nucleophilic aromatic substitution (SNAr). nih.gov This method allows for the preparation of enantioenriched pyrrolopyrimidine scaffolds, which can then be functionalized without racemization. This provides access to diverse chiral analogues of important kinase inhibitors, with one resulting compound showing potent and selective inhibition of breast tumor kinase. nih.gov This technique represents a robust strategy for producing atropisomerically enriched libraries of pyrrolo[2,3-d]pyrimidine-based compounds for drug discovery. nih.gov
Other synthetic strategies involve the construction of the core ring system through cyclization. google.com For instance, one established process involves reacting a substituted furan (B31954) derivative with guanidine (B92328) to form the pyrrolo[2,3-d]pyrimidine ring. google.com While not inherently asymmetric, such foundational methods can be adapted for enantioselectivity by using chiral starting materials or auxiliaries. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are routinely used to introduce substituents at various positions of the heterocyclic core, which can also be performed under chiral conditions to achieve enantioselectivity. nih.gov
Integration of Advanced Artificial Intelligence and Machine Learning Approaches in Pyrrolo[2,3-d]pyrimidine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, these computational tools are being employed to predict binding affinities, understand resistance mechanisms, and design novel compounds with improved properties.
Molecular dynamics (MD) simulations and binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are being used to gain a deeper, molecular-level understanding of how these inhibitors interact with their target kinases. mdpi.com For example, MD simulations have been used to investigate the inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4). mdpi.com These studies revealed key interactions with the hinge region of the kinase and explained how differences in substituents on the inhibitor molecule could lead to a 1000-fold difference in inhibitory capacity. This detailed structural and energetic information is invaluable for rationally designing more potent and selective inhibitors. mdpi.com
Beyond analyzing existing compounds, generative AI models are emerging as a powerful tool for de novo drug design. These models can learn the underlying patterns of chemical space from vast databases of known molecules and then generate novel molecular structures, including new pyrrolo[2,3-d]pyrimidine derivatives, that are optimized for specific properties like target affinity and low toxicity. Natural Language Processing (NLP) techniques are also being applied to mine scientific literature and clinical trial data to identify new potential targets for this scaffold or to find drug repurposing opportunities. The combination of predictive modeling and generative AI promises to significantly reduce the time and cost associated with discovering the next generation of pyrrolo[2,3-d]pyrimidine-based therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
